

Pyrimethanil-d5: A Technical Guide to its Analysis and Specifications

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Compound of Interest

Compound Name: *Pyrimethanil-d5*

Cat. No.: *B12059313*

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This technical guide provides a comprehensive overview of the analytical specifications and quality control methodologies for **Pyrimethanil-d5**, a deuterated analog of the fungicide Pyrimethanil. This stable isotope-labeled compound is a critical internal standard for the accurate quantification of Pyrimethanil in various matrices, particularly in food safety, environmental monitoring, and metabolism studies.^[1]^[2] Its use in isotope dilution mass spectrometry helps to correct for matrix effects and variations in sample preparation and instrument response, leading to more reliable and precise results.^[3]

Physicochemical and Quality Specifications

The following tables summarize the key specifications for **Pyrimethanil-d5**, compiled from various suppliers and analytical documentation.

Table 1: General Physicochemical Properties

Property	Value
Chemical Name	4,6-Dimethyl-N-(phenyl-d5)-2-pyrimidinamine
Synonyms	Pyrimethanil D5 (phenyl D5)
Molecular Formula	C ₁₂ D ₅ H ₈ N ₃
Molecular Weight	204.28 g/mol
CAS Number	2118244-83-8
Unlabeled CAS Number	53112-28-0
Appearance	Typically a solid
Solubility	Soluble in organic solvents such as Chloroform, Dichloromethane, and DMSO.

Table 2: Quality Control Specifications

Parameter	Specification	Typical Analytical Method(s)
Chemical Purity	≥98.0%	HPLC, GC-MS, LC-MS/MS
Isotopic Purity	≥99 atom % D	High-Resolution Mass Spectrometry (HR-MS), NMR Spectroscopy
Isotopic Enrichment	Conforms to structure	¹ H NMR, ¹³ C NMR, Mass Spectrometry
Identity	Conforms to structure	¹ H NMR, ¹³ C NMR, Mass Spectrometry

Experimental Protocols for Quality Control

The certification of **Pyrimethanil-d5** as an analytical standard requires rigorous testing to confirm its chemical purity, isotopic enrichment, and structural integrity. The following are

detailed methodologies representative of those used in the quality control of stable isotope-labeled compounds.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

- Principle: HPLC separates the target compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase. The purity is determined by comparing the peak area of the analyte to the total area of all peaks detected.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where Pyrimethanil exhibits maximum absorbance.
- Procedure:
 - A standard solution of **Pyrimethanil-d5** is prepared in a suitable solvent (e.g., acetonitrile).
 - The solution is injected into the HPLC system.
 - The chromatogram is recorded, and the peak areas are integrated.
 - The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.

Confirmation of Identity and Structure by Mass Spectrometry (MS)

- Principle: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing structural information.

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS/MS).
- Ionization: Electrospray ionization (ESI) is a common technique for LC-MS analysis of Pyrimethanil.
- Procedure:
 - A dilute solution of the sample is introduced into the mass spectrometer.
 - The mass spectrum is acquired, showing the molecular ion peak corresponding to the mass of **Pyrimethanil-d5**.
 - Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and compare the fragmentation pattern with that of an unlabeled standard to confirm the structure.

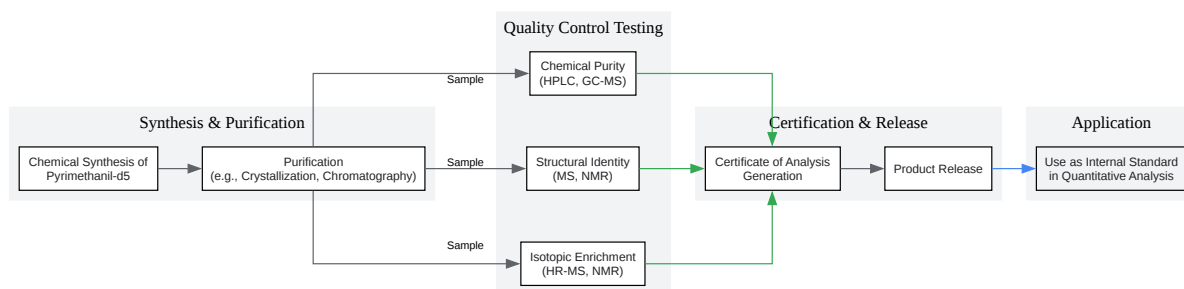
Determination of Isotopic Enrichment and Purity by High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle: HR-MS can accurately determine the mass of the molecule, allowing for the differentiation between the deuterated and non-deuterated species and the calculation of isotopic enrichment. NMR spectroscopy provides detailed information about the structure of the molecule and the position of the deuterium labels.^[4]
- Instrumentation:
 - High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).
 - High-field Nuclear Magnetic Resonance (NMR) Spectrometer.
- HR-MS Procedure:
 - A full scan mass spectrum is acquired.
 - The isotopic cluster of the molecular ion is analyzed.

- The relative intensities of the peaks corresponding to the different isotopologues are used to calculate the isotopic enrichment.
- ^1H NMR Procedure:
 - A ^1H NMR spectrum is recorded in a suitable deuterated solvent (e.g., CDCl_3).
 - The absence or significant reduction of signals corresponding to the phenyl protons confirms the high level of deuteration at these positions.
 - The integration of the remaining proton signals is used to confirm the structural integrity of the rest of the molecule.
- ^{13}C NMR Procedure:
 - A ^{13}C NMR spectrum can also be acquired to further confirm the carbon skeleton of the molecule.

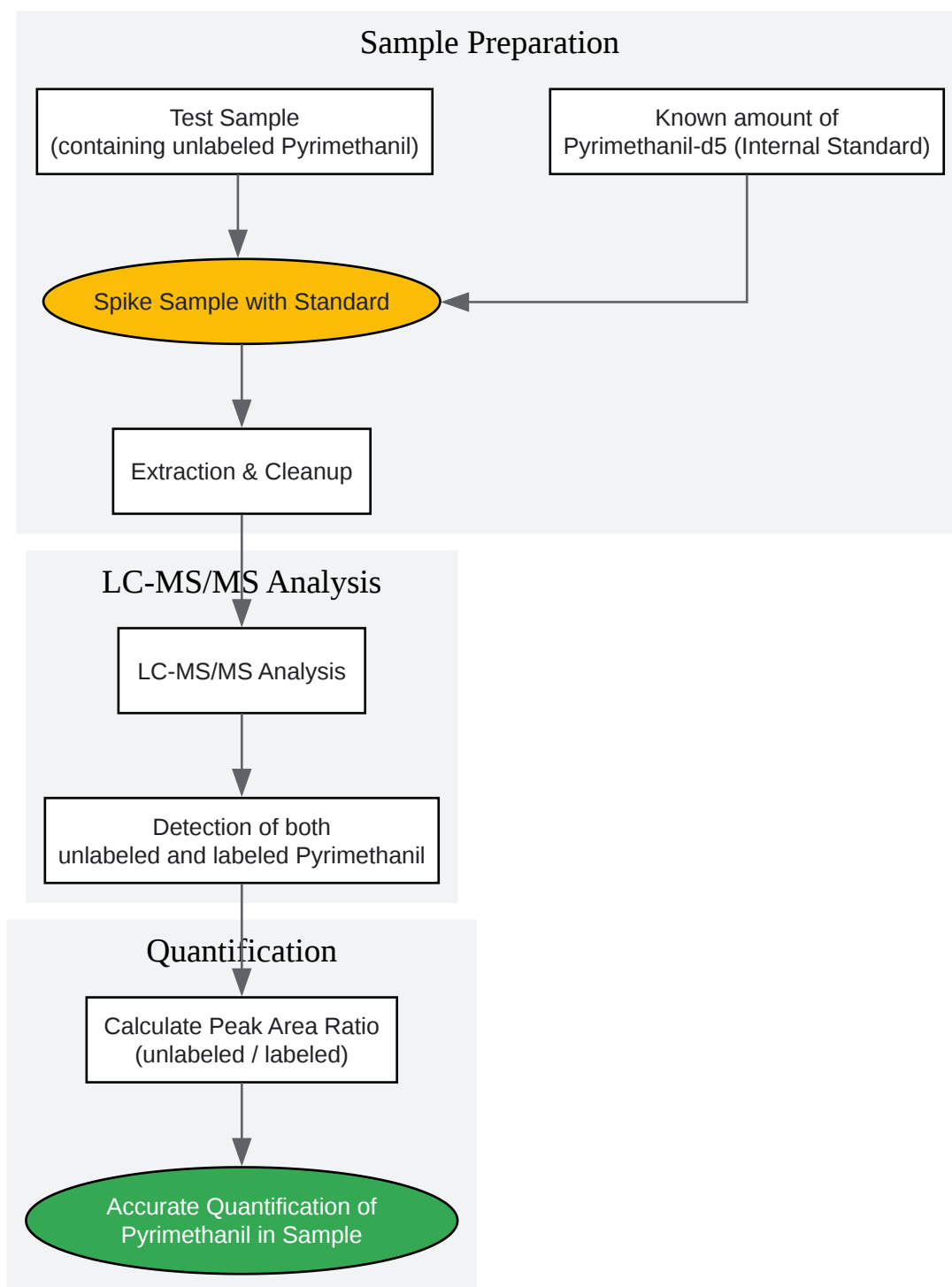
Workflow and Signaling Pathway Diagrams

To visualize the quality control process and the application of **Pyrimethanil-d5**, the following diagrams are provided.



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Caption: Quality Control Workflow for **Pyrimethanil-d5**.

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Caption: Isotope Dilution Mass Spectrometry Workflow.

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